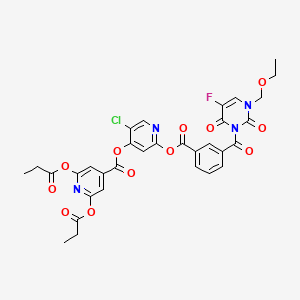
PAT-347 sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PAT-347 is a potent Autotaxin Inhibitor. Autotaxin (ATX) is a secreted enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) to the bioactive lysophosphatidic acid (LPA) and choline. The ATX-LPA signaling pathway is implicated in cell survival, migration, and proliferation; thus, the inhibition of ATX is a recognized therapeutic target for a number of diseases including fibrotic diseases, cancer, and inflammation, among others.
Aplicaciones Científicas De Investigación
Sodium and Sodium-Ion Batteries
Sodium-ion batteries, due to their ability to satisfy criteria like lifetime, power, price, and material availability, are increasingly gaining attention. They are considered viable for stationary applications, such as frequency regulation and peak production shift in renewable energy systems. Sodium batteries, particularly sodium-ion batteries, are emerging as important energy storage solutions, especially in the context of developing renewable energies with intermittent character (Delmas, 2018).
Process Analytical Technology in Pharmaceutical Industry
The use of sodium compounds in antisolvent crystallization processes is a critical aspect of pharmaceutical manufacturing. In-line tools like focused beam reflectance measurement (FBRM), particle video microscope (PVM), and near-infrared spectroscopy (NIRS) are used for real-time monitoring of these processes. This technology aids in improving process understanding and control in the pharmaceutical industry (Liu et al., 2011).
Sodium MRI for Biomedical Applications
Sodium MRI is an innovative imaging technique with potential applications in medical diagnostics and treatment monitoring. It provides direct and quantitative biochemical information on tissue viability, cell integrity, and function. Sodium MRI has been applied to various human tissues, such as the brain, breast, cartilage, muscle, and kidney, offering new insights not available through standard proton MRI (Madelin & Regatte, 2013).
Photoacoustic Method for Salt Content Assessment
The photoacoustic method is a non-invasive technique used for real-time assessment of salt content in solutions, with potential applicability in the manufacturing of injectable drug products. This technique allows for the determination of sodium chloride concentration, highlighting its significance in the context of process analytical technologies in drug manufacturing (Henriques et al., 2021).
Sodium Hydride in Chemical Reactions
Sodium hydride is employed in chemical reactions, such as displacement reactions on chloropyrimidine. Its handling, especially on a large scale, requires careful management due to its reactivity and insolubility. Techniques like online process analytical technology (PAT) are used to monitor and control the process, ensuring safety and efficiency (Dunn et al., 2011).
Propiedades
Fórmula molecular |
C28H20ClF2N2NaO3S |
|---|---|
Peso molecular |
560.9756 |
Apariencia |
Solid powder |
Sinónimos |
PAT-347; PAT 347; PAT347.; sodium 3-((6-chloro-7-fluoro-2-methyl-1-(2-oxo-2-(spiro[cyclopropane-1,3/'-indolin]-1/'-yl)ethyl)-1H-indol-3-yl)thio)-2-fluorobenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea](/img/structure/B1150082.png)
